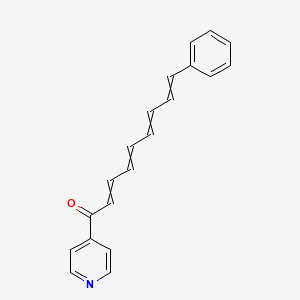![molecular formula C14H12N2O2S B14376735 3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one CAS No. 90180-53-3](/img/structure/B14376735.png)
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The unique structure of this compound makes it a subject of interest for researchers exploring new pharmacological agents and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one involves a one-pot reaction using morpholine-4-carbothioamide, aldehyde, and chloroacetyl chloride as starting materials. This reaction is typically carried out in a microwave oven with the presence of a solid base such as magnesium oxide (MgO) in ethanol as a solvent . The reaction time is significantly reduced to about one hour compared to conventional methods, which can take up to ten hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave-assisted synthesis and eco-friendly solvents like ethanol ensures a more sustainable and efficient production process . The purification of the final product is often achieved without the use of polluting solvents, making the process environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive carbon sites of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .
Aplicaciones Científicas De Investigación
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound shares a similar thiazole structure and exhibits comparable biological activities.
5-alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one:
Uniqueness
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one is unique due to its indeno-thiazole structure, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Número CAS |
90180-53-3 |
|---|---|
Fórmula molecular |
C14H12N2O2S |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
3-morpholin-4-ylindeno[1,2-c][1,2]thiazol-4-one |
InChI |
InChI=1S/C14H12N2O2S/c17-13-10-4-2-1-3-9(10)12-11(13)14(19-15-12)16-5-7-18-8-6-16/h1-4H,5-8H2 |
Clave InChI |
WQOVNZWBCMYDNT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C3C(=NS2)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione](/img/structure/B14376663.png)


![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)





![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)



